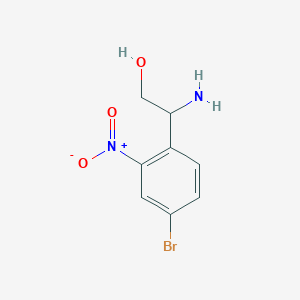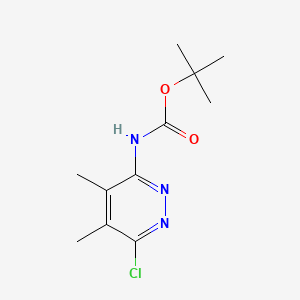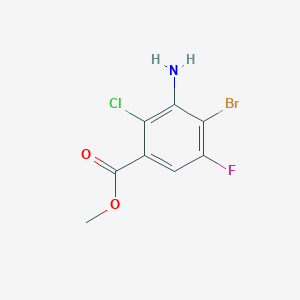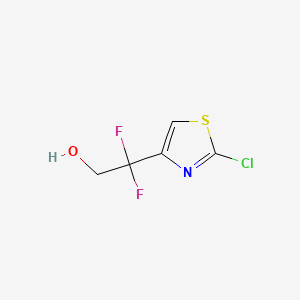![molecular formula C11H14N2O4 B15304737 Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)
Methyl 4-[(2-nitrophenyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-nitrophenyl)amino]butanoate: is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid and contains a nitrophenyl group attached to an amino group, which is further connected to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-[(2-nitrophenyl)amino]butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(2-nitrophenyl)amino]butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Methyl 4-[(2-aminophenyl)amino]butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-nitrophenyl)amino]butanoic acid and methanol.
Scientific Research Applications
Methyl 4-[(2-nitrophenyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-nitrophenyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino group may form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-[(4-nitrophenyl)amino]butanoate
- Methyl 4-[(2-aminophenyl)amino]butanoate
- Methyl 4-[(4-chlorophenyl)amino]butanoate
Comparison: Methyl 4-[(2-nitrophenyl)amino]butanoate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reduction potentials, substitution patterns, and biological effects. For example, the nitro group can be reduced to an amino group, altering its interaction with biological targets and potentially enhancing its therapeutic properties.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 4-(2-nitroanilino)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(14)7-4-8-12-9-5-2-3-6-10(9)13(15)16/h2-3,5-6,12H,4,7-8H2,1H3 |
InChI Key |
DWVIKMQYINUYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









methanone](/img/structure/B15304729.png)






